molecular formula C12H20N2O3 B580323 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid CAS No. 794466-81-2

4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid

Cat. No.: B580323
CAS No.: 794466-81-2
M. Wt: 240.303
InChI Key: WPPNCCIDKMRGQW-UHFFFAOYSA-N
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Description

“4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid” is a chemical compound with the molecular formula C12H20N2O3 . It is also known as the 4-vinyl derivative of aminobutyric acid .


Synthesis Analysis

The synthesis of 4-amino-hex-5-enoic acid was achieved via Li/NH3/(NH4)2S04 reduction of racemic 4-amino-hex-5-ynoic acid. The product was recrystallised from acetone/water . Alternatively, the methyl ester acetamide of 4-amino-hex-5-ynoic acid was semi-hydrogenated using Lindlar’s catalyst and 4-amino-hex-5-enoic acid was obtained by acid hydrolysis of the reduction product .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C12H20N2O3, an average mass of 240.299 Da, and a mono-isotopic mass of 240.147400 Da .

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA) is highlighted for its diverse biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and cardioprotective roles. This phenolic compound is found in green coffee extracts and tea, showcasing therapeutic potentials such as modulating lipid metabolism and glucose regulation. The study calls for further research to optimize its biological and pharmacological effects, which could provide insight into the potential applications of similar compounds in scientific research (Naveed et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

This review analyzes the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives' prospects in producing monomers, polymers, and fuels. It presents a future where HMF and its derivatives could serve as an alternative feedstock for the chemical industry, replacing non-renewable hydrocarbon sources. This study suggests potential research directions in synthesizing and applying complex organic compounds derived from biomass (Chernyshev et al., 2017).

Comprehensive Review on Chlorogenic Acid

Focusing on chlorogenic acids (CGAs), this review underscores their presence in everyday foods and beverages and their health benefits. The study discusses CGA's history, dietary sources, bioavailability, and its neuroprotective, cardiovascular protective, and other health-beneficial effects. It highlights the importance of CGAs as natural dietary additives and their potential as drug candidates, offering a model for understanding the applications of similar compounds in health sciences (Lu et al., 2020).

Mechanism of Action

Properties

IUPAC Name

4-(4-aminohex-5-enoylamino)hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-9(13)5-7-11(15)14-10(4-2)6-8-12(16)17/h3-4,9-10H,1-2,5-8,13H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPNCCIDKMRGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)NC(CCC(=O)O)C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794466-81-2
Record name 4-((4-Aminohex-5-enoyl)amino)hex-5-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-((4-AMINOHEX-5-ENOYL)AMINO)HEX-5-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O9I4PZ2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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